REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[C:7]([O:14][CH3:15])(=[O:13])[CH2:8][C:9]([O:11][CH3:12])=[O:10].F[C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][C:18]=1[N+:24]([O-:26])=[O:25].Cl>CN1CCCC1=O>[F:23][C:20]1[CH:21]=[CH:22][C:17]([CH:8]([C:7]([O:14][CH3:15])=[O:13])[C:9]([O:11][CH3:12])=[O:10])=[C:18]([N+:24]([O-:26])=[O:25])[CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
188 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
970 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
|
Name
|
ice water
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 6 hours at 85° C
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 2 litres of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
STIRRING
|
Details
|
The oily residue is stirred twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution is dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product crystallised
|
Type
|
CUSTOM
|
Details
|
is recrystallised from 600 ml of ethyl acetate/hexane=2:8
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |